1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE
Overview
Description
1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE is a compound belonging to the phenazine family, known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocycles that exhibit antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE typically involves the condensation of benzofurazan oxide with 1-morpholino-1-cyclohexene in methanol . This reaction yields 1,2,3,4-tetrahydrophenazine 5,10-dioxide. The reaction conditions are relatively mild, and the process can be carried out under ambient temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. given the simplicity of the synthetic route, it is likely that the process can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs.
Scientific Research Applications
1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE involves its interaction with various molecular targets and pathways. The compound exerts its effects by generating reactive oxygen species (ROS) that damage cellular components, leading to cell death . This mechanism is particularly effective against microbial cells and cancer cells, which are more susceptible to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Clofazimine: An antituberculosis agent with a similar phenazine structure.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Uniqueness
1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE stands out due to its unique combination of biological activities and relatively simple synthetic route. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in different fields.
Properties
IUPAC Name |
10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGMPYKFWVJEKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C3=CC=CC=C3[N+]2=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194134 | |
Record name | Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-35-1 | |
Record name | Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4121-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC39304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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